4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid is a heterocyclic organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts to facilitate cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine: Another benzothiazole derivative with different functional groups and applications.
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-amine: A related compound with distinct chemical properties and uses.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
HAPFDAOURFGLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.